Cas no 1804920-67-9 (6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine)

6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine
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- Inchi: 1S/C8H10F2N2O/c1-4-7(13-2)5(8(9)10)3-6(11)12-4/h3,8H,1-2H3,(H2,11,12)
- InChI Key: JWEFPFXUSVWCOD-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N)N=C(C)C=1OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 1.5
- Topological Polar Surface Area: 48.1
6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066059-1g |
6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine |
1804920-67-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine Related Literature
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine
Introduction to 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine (CAS No. 1804920-67-9)
6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine, with the CAS number 1804920-67-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a difluoromethyl moiety, a methoxy substituent, and a methyl group, all attached to a pyridine ring. These functional groups contribute to the compound's distinct chemical properties and potential biological activities.
The development and study of 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine have been driven by its potential applications in drug discovery and development. Recent research has focused on its pharmacological properties, particularly its ability to modulate various biological targets. One of the key areas of interest is its activity as a selective inhibitor of specific enzymes and receptors, which can be crucial for treating various diseases.
In the context of medicinal chemistry, 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine has shown promise in the development of novel therapeutic agents. Its unique structure allows it to interact with specific protein targets, potentially leading to the discovery of new drugs for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic properties make it an attractive candidate for further investigation.
Recent studies have also explored the synthetic routes for producing 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine. Efficient and scalable synthesis methods are crucial for advancing the compound from the laboratory to clinical trials. One notable approach involves the use of transition-metal-catalyzed reactions, which have proven to be highly effective in constructing the complex structure of this compound. These methods not only improve yield but also enhance purity, making them suitable for large-scale production.
The biological activity of 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine has been evaluated through various in vitro and in vivo assays. In cell-based assays, it has demonstrated potent inhibitory effects on specific enzymes involved in disease pathways. For example, it has shown significant activity against kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This makes it a promising lead compound for developing targeted therapies.
In addition to its enzymatic inhibition properties, 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine has also been studied for its anti-inflammatory effects. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and chemokines. Research has shown that this compound can effectively reduce the expression of these inflammatory mediators, suggesting its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine is another critical aspect that has been extensively investigated. Preclinical studies have demonstrated that it exhibits low toxicity and good tolerability in animal models. These findings are essential for advancing the compound into clinical trials, where its safety and efficacy can be further evaluated in human subjects.
In conclusion, 6-Amino-4-(difluoromethyl)-3-methoxy-2-methylpyridine (CAS No. 1804920-67-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, with the aim of bringing new treatments to patients in need.
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